molecular formula C7H14ClN3O B1459152 octahydro-1H-pyrimido[1,6-a]piperazin-6-one hydrochloride CAS No. 1423028-11-8

octahydro-1H-pyrimido[1,6-a]piperazin-6-one hydrochloride

Cat. No.: B1459152
CAS No.: 1423028-11-8
M. Wt: 191.66 g/mol
InChI Key: SHMXWJQDYVAMHC-UHFFFAOYSA-N
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Description

Octahydro-1H-pyrimido[1,6-a]piperazin-6-one hydrochloride is a newly synthesized compound with potential implications in various fields of research and industry. It is known for its unique structure and properties, making it a subject of interest in scientific studies.

Preparation Methods

The synthesis of octahydro-1H-pyrimido[1,6-a]piperazin-6-one hydrochloride involves specific synthetic routes and reaction conditions.

Chemical Reactions Analysis

Octahydro-1H-pyrimido[1,6-a]piperazin-6-one hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Octahydro-1H-pyrimido[1,6-a]piperazin-6-one hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes

Comparison with Similar Compounds

Octahydro-1H-pyrimido[1,6-a]piperazin-6-one hydrochloride can be compared with other similar compounds, such as:

    Octahydro-6H-pyrazino[1,2-c]pyrimidin-6-one dihydrochloride: This compound shares a similar core structure but differs in the presence of the dihydrochloride group.

    Octahydro-1H-pyrimido[1,6-a]piperazin-6-one dihydrochloride: This compound is closely related but has a different chloride configuration.

Properties

IUPAC Name

1,2,3,4,7,8,9,9a-octahydropyrazino[1,2-c]pyrimidin-6-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O.ClH/c11-7-9-2-1-6-5-8-3-4-10(6)7;/h6,8H,1-5H2,(H,9,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHMXWJQDYVAMHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)N2C1CNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
octahydro-1H-pyrimido[1,6-a]piperazin-6-one hydrochloride
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octahydro-1H-pyrimido[1,6-a]piperazin-6-one hydrochloride
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octahydro-1H-pyrimido[1,6-a]piperazin-6-one hydrochloride
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octahydro-1H-pyrimido[1,6-a]piperazin-6-one hydrochloride
Reactant of Route 6
octahydro-1H-pyrimido[1,6-a]piperazin-6-one hydrochloride

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